molecular formula C7H4F3N3 B3220396 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine CAS No. 1196153-90-8

6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B3220396
CAS No.: 1196153-90-8
M. Wt: 187.12 g/mol
InChI Key: PZBKVQHGLBTPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core with a trifluoromethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of 5-aminopyrazoles with trifluoromethyl-containing building blocks. One common method includes the microwave-assisted reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine . Another approach involves the reaction of 5-aminopyrazoles with 3-formylchromones using a green catalyst under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable microwave-assisted synthesis due to its efficiency and high yield. The use of green catalysts and solvent-free conditions further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium or copper catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce pyrazolopyridine derivatives with altered functional groups .

Scientific Research Applications

6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine stands out due to its unique pyrazolo[3,4-B]pyridine core, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-3-11-13-6(4)12-5/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBKVQHGLBTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 3
Reactant of Route 3
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 4
Reactant of Route 4
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 5
Reactant of Route 5
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 6
6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.